Boc-l-lys(ivdde)-oh
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Description
“Boc-l-lys(ivdde)-oh” is also known as Nα-Boc-L-lysine . It is a building block used in the synthesis of various compounds, including heterotrifunctional peptide-based linker molecules, lysine derivatives of azamacrocycle and anthraquinone, and Boc-Lys (Bn 4 -DTPA)-OH, a precursor to synthesize diethylene triamine pentaacetic acid (DTPA) containing peptides .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is widely used as the Nα-amino protecting group in peptide synthesis . The synthesis of Boc-l-lys(ivdde)-oh can be achieved through the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .
Molecular Structure Analysis
The molecular formula of Boc-l-lys(ivdde)-oh is C12H24N2O4 . It is a diester amino compound used for proteomics research .
Chemical Reactions Analysis
The Boc group in Boc-l-lys(ivdde)-oh can be removed using various methods. One efficient and sustainable method for N-Boc deprotection involves the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which serves as both a reaction medium and a catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives .
Physical And Chemical Properties Analysis
Boc-l-lys(ivdde)-oh is a solid substance . Its optical activity is [α]20/D +22°, c = 2 in methanol . The melting point is approximately 205°C (dec.) (lit.) .
Safety And Hazards
Future Directions
The use of the Boc group in peptide synthesis is well-established, but traditional methods of Boc removal have several disadvantages, including high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents, and high temperatures . Therefore, more efforts are needed to make Boc removal practical, clean, and minimize any potential impact . The use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection represents a promising direction for future research .
properties
IUPAC Name |
(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-lys(ivdde)-oh |
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